(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science and Chemistry Applications
Electrochromic Devices : A study by Variş et al. (2006) synthesized a mixture of isomers incorporating thiophen-2-yl groups, which were polymerized to produce soluble polymers suitable for electrochromic devices. These materials demonstrated significant potential for applications in smart windows, displays, and other electrochromic systems due to their reversible color change properties under electrical influence (Variş et al., 2006).
Conducting Polymers : Research conducted by Yiğitsoy et al. (2007) and Sotzing et al. (1996) focused on the synthesis of conducting polymers featuring thiophen-2-yl and pyrrole units. These studies revealed that such polymers exhibit good electrical conductivity, stability, and are promising materials for various electronic applications, including solar cells and electronic devices (Yiğitsoy et al., 2007); (Sotzing et al., 1996).
Organocatalysis : Zhao and Seidel (2015) explored the use of pyrrolidine and related amines in asymmetric A(3) reactions facilitated by a Cu(I)/acid-thiourea catalyst combination. This methodology enables the synthesis of propargylamines with high enantioselectivity, highlighting a valuable approach for producing chiral molecules in organic synthesis (Zhao & Seidel, 2015).
Polyheterocyclic Compound Synthesis : Morales-Salazar et al. (2022) reported the synthesis of a new polyheterocyclic compound incorporating thiophen-2-yl groups, demonstrating a novel one-pot process that combines multiple reaction steps efficiently. This compound has potential applications in medicinal chemistry and as a building block for complex molecular architectures (Morales-Salazar et al., 2022).
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKDJMHKWHFIJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C=CC3=CC=CS3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C(=O)/C=C/C3=CC=CS3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.